ARN1468

説明

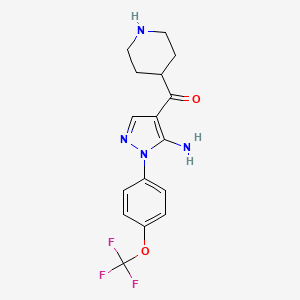

Structure

3D Structure

特性

IUPAC Name |

[5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2/c17-16(18,19)25-12-3-1-11(2-4-12)23-15(20)13(9-22-23)14(24)10-5-7-21-8-6-10/h1-4,9-10,21H,5-8,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGXIZAHWLQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ARN1468 in Prion Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the accumulation of the misfolded scrapie isoform (PrPSc) of the cellular prion protein (PrPC).[1][2] Traditional therapeutic strategies have largely focused on directly targeting PrPC or PrPSc to block the conversion process, but these have met with limited success.[1] This document outlines a novel therapeutic approach centered on ARN1468 (also referred to as compound 5), a small molecule designed to enhance the clearance of prions without direct interaction with prion proteins.[1][3] this compound's mechanism of action involves the inhibition of SERPINA3/SerpinA3n, a serine protease inhibitor found to be upregulated in prion-infected cell lines.[1][4] In vitro studies have demonstrated that this compound effectively reduces PrPSc load across different prion strains and cell types, suggesting a strain-independent efficacy.[1][3] While low bioavailability has precluded in vivo studies, the unique, non-PrP-targeted mechanism of this compound presents a promising new avenue for the development of anti-prion therapeutics.[1][4]

Core Mechanism of Action

The therapeutic strategy of this compound is predicated on a host-directed mechanism rather than targeting the prion protein itself. This approach circumvents the challenges associated with the structural variability of PrPSc and the potential for drug resistance arising from prion strain diversity.[3]

-

Upregulation of SERPINA3/SerpinA3n: In immortalized murine neuronal cell models (GT1 and N2a) chronically infected with prions, a marked upregulation of both the transcript and protein levels of SerpinA3n was observed.[1][3]

-

Inhibition of SERPINA3/SerpinA3n: this compound was identified from in silico libraries as a small molecule inhibitor of SERPINA3.[1][3]

-

Enhanced Prion Clearance: By inhibiting the function of these serpins, this compound leads to a significant reduction in the PrPSc load within these chronically infected cells.[1][4] This suggests that SERPINA3/SerpinA3n is involved in a cellular pathway that, when modulated, can enhance the degradation or clearance of pathological prions.

The mechanism is notable in that it does not prevent the conversion of PrPC to PrPSc. Real-Time Quaking-Induced Conversion (RT-QuIC) assays confirmed that this compound does not hamper the PrPSc-induced misfolding and aggregation of recombinant PrP, indicating that its effect is on the clearance of existing PrPSc, not its formation.[1]

References

- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the Biological Mechanisms of Prion Diseases? [parisbraininstitute.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance [pubmed.ncbi.nlm.nih.gov]

ARN1468 as a SERPINA3 Inhibitor for Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including prion diseases and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates neuroinflammation as a key driver in the pathogenesis of these conditions. SERPINA3 (α1-antichymotrypsin) and its murine orthologue Serpina3n, are serine protease inhibitors that function as acute-phase inflammatory glycoproteins.[1] Dysregulation of SERPINA3 has been observed in various neurological disorders, although its precise role as either a pathogenic or protective factor remains a subject of debate and appears to be context-dependent.[2][3] This technical guide provides an in-depth overview of ARN1468, a small molecule inhibitor of SERPINA3, and its potential as a therapeutic agent for neurodegeneration. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways and experimental workflows.

The Role of SERPINA3 in Neurodegeneration

SERPINA3 is primarily secreted by hepatocytes in response to systemic inflammation but is also expressed by various cells within the central nervous system (CNS), including neurons, astrocytes, and oligodendrocytes.[1][2][3] Its function in the CNS is multifaceted and controversial. Some studies suggest a neuroprotective role by inhibiting serine proteases that can contribute to cell death.[4] Conversely, other research indicates that SERPINA3 may exacerbate neuroinflammation and contribute to the pathology of diseases like Alzheimer's and prion diseases.[1][5] In the context of prion diseases, SERPINA3/Serpina3n is significantly upregulated.[6] It is hypothesized that by inhibiting proteases responsible for clearing protein aggregates, SERPINA3 may contribute to the accumulation of pathological prion protein (PrPSc).[7]

This compound: A Small Molecule Inhibitor of SERPINA3

This compound is a recently identified small molecule that acts as an inhibitor of SERPINA3 and its murine orthologue, Serpina3n.[6] By targeting SERPINA3, this compound represents a novel therapeutic strategy that aims to modulate neuroinflammation and enhance the clearance of pathological protein aggregates, without directly targeting the proteins themselves.[6][7]

Quantitative Data for this compound

The following tables summarize the key quantitative data available for this compound, providing insights into its binding affinity and cellular efficacy.

Table 1: Binding Affinity of this compound for SERPINA3

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 26 µM | Isothermal Titration Calorimetry (ITC) | [8] |

Table 2: In Vitro Efficacy of this compound in Prion-Infected Cell Lines

| Cell Line | Prion Strain | EC50 | PrPSc Reduction (at 20 µM) | Reference |

| ScGT1 | RML | 8.64 µM | ~60% | [8][9] |

| ScGT1 | 22L | 19.3 µM | Not explicitly stated | [8] |

| ScN2a | RML | 11.2 µM | ~35% (average across cell lines) | [8] |

| ScN2a | 22L | 6.27 µM | ~85% reduction in prion levels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (KD) of this compound to SERPINA3.

Materials:

-

MicroCal PEAQ-ITC or similar instrument

-

Purified recombinant SERPINA3/Serpina3n protein

-

This compound compound

-

ITC Buffer (e.g., 25 mM Tris, 50 mM KCl, pH 8.0)

-

Syringe and sample cell

Protocol:

-

Prepare a solution of SERPINA3 (e.g., 16 µM) in the ITC buffer.

-

Prepare a solution of this compound (e.g., 160 µM) in the same ITC buffer. The ligand concentration is typically 10-fold higher than the macromolecule concentration.

-

Degas both solutions to prevent air bubbles.

-

Load the SERPINA3 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Perform a series of injections of the this compound solution into the sample cell containing the SERPINA3 solution. A typical injection series might consist of an initial small injection (e.g., 0.4 µL) followed by multiple larger injections (e.g., 2 µL).

-

Record the heat changes associated with each injection.

-

As a control, perform a titration of this compound into the buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the resulting binding isotherm using appropriate software to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

MTT Assay for Cell Viability

Objective: To assess the potential cytotoxicity of this compound on neuronal cell lines.

Materials:

-

Neuronal cell line (e.g., ScGT1, ScN2a)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for an additional 3-4 hours.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for PrPSc Detection

Objective: To quantify the reduction of protease-resistant PrPSc in prion-infected cells treated with this compound.

Materials:

-

Prion-infected cell lines (e.g., ScGT1, ScN2a)

-

Lysis buffer

-

Proteinase K (PK)

-

PK stop solution (e.g., Pefabloc)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PrP (e.g., 6H4)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture prion-infected cells in the presence of various concentrations of this compound or a vehicle control.

-

After the treatment period, harvest the cells and prepare cell lysates.

-

Normalize the total protein concentration of the lysates.

-

Digest a portion of each lysate with Proteinase K at a specific concentration and temperature (e.g., 20 µg/mL at 37°C for 30-60 minutes) to degrade PrPC.

-

Stop the PK digestion by adding a PK stop solution.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PrP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis to quantify the PrPSc bands, normalizing to a loading control like β-actin from undigested samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways involving SERPINA3 and a typical experimental workflow for evaluating a SERPINA3 inhibitor like this compound.

Proposed Signaling Pathway of SERPINA3 in Neuroinflammation

Caption: Proposed signaling pathways involving SERPINA3 in neuroinflammation.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the evaluation of a SERPINA3 inhibitor.

Conclusion and Future Directions

This compound presents a promising, novel approach to the treatment of neurodegenerative diseases by targeting SERPINA3, a key player in the neuroinflammatory response. The available data demonstrates its ability to bind SERPINA3 and effectively reduce the load of pathological prion protein in cellular models. While initial in vivo studies in an Alzheimer's disease model have shown positive behavioral outcomes, further research is warranted. Future investigations should focus on elucidating the precise molecular mechanisms by which this compound modulates SERPINA3-mediated signaling pathways in different neurodegenerative contexts. Additionally, more extensive preclinical studies are necessary to evaluate its pharmacokinetic properties, safety profile, and efficacy in a broader range of animal models of neurodegeneration. The development of more potent and brain-penetrant analogs of this compound could also be a valuable avenue for future drug discovery efforts.

References

- 1. SERPINA3: Stimulator or Inhibitor of Pathological Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 5. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

The Role of SERPINA3 in Prion Protein Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the accumulation of the misfolded prion protein, PrPSc. Recent research has identified Serpin Family A Member 3 (SERPINA3), also known as alpha-1-antichymotrypsin (ACT), as a significant factor in the pathogenesis of these diseases. This technical guide provides an in-depth analysis of the role of SERPINA3 in prion protein accumulation, detailing the quantitative evidence of its upregulation, the experimental protocols to measure these changes, and the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction

Prion diseases are transmissible spongiform encephalopathies (TSEs) that result from the conversion of the normal cellular prion protein (PrPC) into a pathological, misfolded isoform (PrPSc)[1]. This conversion initiates a cascade of protein misfolding and aggregation, leading to neuronal loss and severe neurological symptoms[1]. While the central role of PrPSc is well-established, the molecular mechanisms that modulate its accumulation are still under active investigation.

Emerging evidence points to a significant role for SERPINA3, a member of the serine protease inhibitor (serpin) superfamily, in the progression of prion diseases[1][2]. SERPINA3 is an acute-phase inflammatory protein that inhibits serine proteases[3]. Its upregulation has been consistently observed in the brains of individuals with various forms of prion disease, suggesting its involvement in the disease process[2][4][5]. The prevailing hypothesis is that elevated levels of SERPINA3 inhibit the proteases responsible for the clearance of PrPSc aggregates, thereby contributing to their accumulation[1][3].

This guide will summarize the quantitative data supporting the upregulation of SERPINA3 in prion diseases, provide detailed experimental protocols for its analysis, and explore the signaling pathways that likely govern its expression in this context.

Quantitative Upregulation of SERPINA3 in Prion Diseases

Numerous studies have quantified the increase in SERPINA3 expression at both the messenger RNA (mRNA) and protein levels in various human prion diseases. This upregulation is a consistent finding across different etiologies of the disease, including sporadic, genetic, and infectious forms.

SERPINA3 mRNA Expression Levels

Real-Time quantitative PCR (RT-qPCR) has been instrumental in quantifying the dramatic increase in SERPINA3 gene expression. The following table summarizes the fold change (FC) of SERPINA3 mRNA in the frontal cortex of patients with different prion diseases compared to age-matched controls.

| Prion Disease Type | Number of Samples (n) | Mean Fold Change (FC) in SERPINA3 mRNA | Reference |

| Sporadic CJD (sCJD) | 23 | 40.3 | [6] |

| Variant CJD (vCJD) | 20 | 38.8 | [6] |

| Iatrogenic CJD (iCJD) | 11 | 347 | [4] |

| Genetic CJD (gCJD) | 17 | 39.1 | [6] |

| Fatal Familial Insomnia (FFI) | 9 | 52.7 | [6] |

| Gerstmann-Sträussler-Scheinker (GSS) | 4 | 12.17 (not significant) | [6] |

| Alzheimer's Disease (AD) | 14 | 6.7 | [4] |

SERPINA3 Protein Expression Levels

Western blot analysis has confirmed that the upregulation of SERPINA3 mRNA translates to a significant increase in protein levels in the brains of CJD patients.

| Disease Group | Finding | Reference |

| CJD (all etiologies) | Six-fold higher than controls | [4] |

Signaling Pathways Implicated in SERPINA3 Upregulation

The upregulation of SERPINA3 in prion diseases is thought to be driven by the neuroinflammatory response that is a hallmark of these conditions. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a key regulator of inflammatory responses, has been identified as a likely mediator of SERPINA3 expression.

The JAK/STAT3 Signaling Pathway

The proposed mechanism involves the activation of astrocytes and microglia by PrPSc aggregates, leading to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6). These cytokines then activate the JAK/STAT3 pathway, culminating in the transcriptional activation of the SERPINA3 gene.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify SERPINA3 expression and investigate its interaction with prion proteins.

Real-Time quantitative PCR (RT-qPCR) for SERPINA3 mRNA

This protocol outlines the steps for measuring SERPINA3 mRNA levels in human brain tissue.

Materials:

-

Frozen human frontal cortex tissue

-

TRIzol reagent (or similar)

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water

-

Reverse transcription kit

-

RT-qPCR master mix (e.g., SYBR Green)

-

Primers for SERPINA3 and reference genes (e.g., ACTB, RPL19, GAPDH, B2M)[2][5]

-

RT-qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize ~50-100 mg of frozen brain tissue in 1 mL of TRIzol reagent.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet and resuspend in RNase-free water.

-

-

RNA Quantification and Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

RT-qPCR:

-

Prepare the RT-qPCR reaction mix containing cDNA, primers, and master mix.

-

Perform the reaction on an RT-qPCR instrument using a standard cycling protocol.

-

-

Data Analysis:

-

Calculate the relative expression of SERPINA3 using the ΔΔCt method, normalizing to the geometric mean of the reference genes[1].

-

Western Blotting for SERPINA3 and PrPSc

This protocol details the detection of SERPINA3 and proteinase K (PK)-resistant PrPSc in human brain homogenates.

Materials:

-

Frozen human frontal cortex tissue

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Proteinase K (PK)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies:

-

Anti-SERPINA3 antibody (e.g., rabbit monoclonal)

-

Anti-PrP antibody (e.g., 3F4)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize ~50-100 mg of frozen brain tissue in lysis buffer.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Proteinase K Digestion (for PrPSc detection):

-

Incubate a portion of the lysate with PK (e.g., 50 µg/mL) at 37°C for 1 hour to digest PrPC.

-

Stop the reaction by adding a protease inhibitor (e.g., Pefabloc).

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-SERPINA3 or anti-PrP) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading control, probe the same membrane with an antibody against a housekeeping protein like β-actin[4].

-

Conclusion and Future Directions

The evidence strongly indicates that SERPINA3 is significantly upregulated in prion diseases and likely plays a crucial role in the accumulation of pathogenic PrPSc. The inhibition of proteases by SERPINA3 presents a compelling mechanism for its contribution to disease progression. The detailed experimental protocols and the proposed signaling pathway outlined in this guide provide a framework for further investigation into the precise role of SERPINA3.

Future research should focus on:

-

Validating the JAK/STAT3 pathway as the primary driver of SERPINA3 upregulation in prion-infected models.

-

Identifying the specific proteases that are inhibited by SERPINA3 and are responsible for PrPSc clearance.

-

Investigating the therapeutic potential of targeting SERPINA3 or the JAK/STAT3 pathway to reduce prion accumulation and slow disease progression.

A deeper understanding of the role of SERPINA3 in prion pathogenesis will be critical for the development of novel therapeutic strategies for these devastating neurodegenerative diseases.

References

- 1. biocompare.com [biocompare.com]

- 2. Serpin Signatures in Prion and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.sissa.it [iris.sissa.it]

- 4. SERPINA3 Recombinant Monoclonal Antibody (JM83-29) (MA5-41236) [thermofisher.com]

- 5. origene.com [origene.com]

- 6. Serpin A3/alpha 1-Antichymotrypsin Antibody (5G3C11) - BSA Free (NBP2-52559): Novus Biologicals [novusbio.com]

Discovery and Initial Characterization of ARN1468: A Novel SERPINA3 Inhibitor for Prion Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases are a group of fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc. Current therapeutic strategies have shown limited success, highlighting the urgent need for novel pharmacological approaches. Recent research has identified the serine protease inhibitor SERPINA3 as a potential therapeutic target, as its upregulation is observed in prion-infected models. This whitepaper details the discovery and initial characterization of ARN1468, a small molecule inhibitor of SERPINA3, which has demonstrated significant anti-prion activity in cellular models. This compound represents a first-in-class compound that reduces prion load by targeting a host factor involved in prion propagation, offering a promising new avenue for the development of therapeutics for these devastating diseases.

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are relentlessly progressive and fatal neurodegenerative conditions affecting both humans and animals. The underlying pathogenic mechanism involves the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc. The accumulation of PrPSc in the central nervous system leads to synaptic dysfunction, neuronal loss, and the characteristic spongiform vacuolation of the brain.

Despite extensive research, therapeutic options for prion diseases remain largely supportive, with no effective disease-modifying treatments available. A promising alternative to directly targeting PrP is to modulate host factors that are involved in the prion propagation cascade. Transcriptomic analyses of prion-infected models have revealed a significant upregulation of SERPINA3, a member of the serine protease inhibitor (serpin) superfamily. This suggests that SERPINA3 may play a crucial role in the pathogenesis of prion diseases, potentially by inhibiting proteases responsible for the clearance of PrPSc aggregates.

This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, a potent and orally active small molecule inhibitor of SERPINA3. We will detail the scientific rationale for targeting SERPINA3, the screening cascade that led to the identification of this compound, its in vitro efficacy, and its initial pharmacokinetic profiling.

The Discovery of this compound

The identification of this compound was the result of a targeted drug discovery campaign aimed at identifying small molecule inhibitors of SERPINA3. The rationale for this approach was based on the hypothesis that inhibiting SERPINA3 would liberate endogenous proteases, thereby enhancing the clearance of pathogenic PrPSc aggregates.

An in silico screening of compound libraries was performed to identify potential binders to a druggable pocket on SERPINA3.[1] This was followed by a phenotypic screening of the top-scoring compounds in a cell-based prion disease model. From this screening, this compound (also referred to as compound 5 in the primary literature) emerged as a lead candidate due to its potent anti-prion activity.

In Vitro Characterization of this compound

Anti-Prion Activity

This compound demonstrated significant efficacy in reducing PrPSc levels in multiple prion-infected neuronal cell lines. The half-maximal effective concentrations (EC50) were determined in ScGT1 and ScN2a cells infected with two different prion strains, RML and 22L. The results are summarized in the table below.

| Cell Line | Prion Strain | EC50 (µM) |

| ScGT1 | RML | 8.64[2] |

| ScGT1 | 22L | 19.3[2] |

| ScN2a | RML | 11.2[2] |

| ScN2a | 22L | 6.27[2] |

Table 1: In Vitro Anti-Prion Efficacy of this compound. EC50 values of this compound in different prion-infected cell lines.

Mechanism of Action

The proposed mechanism of action of this compound is the inhibition of SERPINA3, which in turn enhances the proteolytic clearance of PrPSc. Isothermal titration calorimetry (ITC) confirmed a direct interaction between this compound and SERPINA3 with a dissociation constant (KD) in the micromolar range.

| Parameter | Value |

| KD (µM) | 26[3] |

Table 2: Binding Affinity of this compound for SERPINA3.

To further elucidate the mechanism, it was shown that this compound does not directly interfere with PrP conversion, as demonstrated by a real-time quaking-induced conversion (RT-QuIC) assay. This supports the hypothesis that this compound's anti-prion effect is mediated through the inhibition of SERPINA3. Furthermore, this compound was found to act synergistically with the known anti-prion compound quinacrine in clearing prions from infected cells.[3]

Figure 1: Proposed signaling pathway of this compound.

Pharmacokinetic Profile

Initial pharmacokinetic studies of this compound were conducted in male C57BL/6 mice. The compound was administered both intravenously (IV) and orally (PO). The results indicated low brain concentrations and high plasma clearance, suggesting that the current formulation of this compound has limited bioavailability for in vivo studies in prion-infected mice.[2]

| Route of Administration | Dose (mg/kg) | Key Findings |

| Intravenous (IV) | 3 | Low brain concentrations, high plasma clearance[2] |

| Oral (PO) | 10 | Low brain concentrations, high plasma clearance[2] |

Table 3: Pharmacokinetic Parameters of this compound in Mice.

Figure 2: Experimental workflow for the discovery and characterization of this compound.

Experimental Protocols

Cell-Based Anti-Prion Assay

-

Cell Culture: ScGT1 and ScN2a cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Chronic Treatment: Cells are treated with this compound for 6 days, with the medium and compound being refreshed every 2 days.

-

PrPSc Detection (Western Blot):

-

Cells are lysed in a buffer containing detergents.

-

An aliquot of the lysate is digested with Proteinase K (PK) to degrade PrPC, leaving the PK-resistant PrPSc.

-

The digested samples are then subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an anti-PrP antibody, followed by a secondary antibody conjugated to horseradish peroxidase.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Densitometric analysis is performed to quantify the PrPSc levels.

-

-

EC50 Determination: The concentration of this compound that reduces PrPSc levels by 50% is calculated using a non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Recombinant SERPINA3 protein is dialyzed against the ITC buffer. This compound is dissolved in the same buffer.

-

ITC Measurement:

-

The sample cell of the ITC instrument is filled with the SERPINA3 solution.

-

The injection syringe is filled with the this compound solution.

-

A series of injections of this compound into the sample cell are performed at a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

-

Reaction Mixture: The reaction mixture contains recombinant PrP substrate, a buffer with salts and detergents, and Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

-

Seeding: A small amount of prion-infected brain homogenate or cell lysate is added to the reaction mixture.

-

Amplification: The reaction plate is subjected to cycles of shaking and incubation in a fluorescence plate reader.

-

Detection: The formation of amyloid fibrils is monitored in real-time by measuring the increase in ThT fluorescence.

-

Analysis: The time to reach a fluorescence threshold is used to determine the seeding activity of the sample.

In Vivo Pharmacokinetic Study

-

Animals: Male C57BL/6 mice are used for the study.

-

Compound Administration:

-

For intravenous (IV) administration, this compound is formulated in a suitable vehicle and injected into the tail vein.

-

For oral (PO) administration, this compound is administered by gavage.

-

-

Sample Collection: Blood samples are collected at various time points post-administration. Brain tissue is collected at the end of the study.

-

Sample Processing: Plasma is separated from the blood by centrifugation. Brain tissue is homogenized.

-

Bioanalysis: The concentration of this compound in plasma and brain homogenates is determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability are calculated using appropriate software.

Conclusion and Future Directions

This compound is a novel, first-in-class small molecule inhibitor of SERPINA3 with demonstrated anti-prion activity in cellular models. Its discovery validates SERPINA3 as a promising therapeutic target for prion diseases and provides a valuable chemical tool to further investigate the role of this serpin in prion pathogenesis.

The initial characterization of this compound has laid the groundwork for future drug development efforts. The primary challenge remains the compound's low bioavailability. Future medicinal chemistry efforts should focus on optimizing the pharmacokinetic properties of this compound to improve its brain penetration and metabolic stability. The development of analogues with enhanced bioavailability will be crucial for enabling in vivo efficacy studies in animal models of prion disease. A successful in vivo proof-of-concept would be a significant step towards the development of a novel therapy for these devastating neurodegenerative disorders.

References

The Efficacy of ARN1468 in Mitigating Prion Propagation in ScGT1 RML Cell Lines: A Technical Overview

For Immediate Release

TRIESTE, Italy – Researchers have identified a novel small molecule, ARN1468, that demonstrates significant efficacy in reducing the pathogenic prion protein (PrPSc) in a laboratory setting. This technical guide provides an in-depth analysis of the effects of this compound on the ScGT1 cell line infected with the Rocky Mountain Laboratory (RML) prion strain, offering valuable insights for researchers and professionals in the field of neurodegenerative disease and drug development. The findings detailed herein are based on the pivotal study, "Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance."

Core Findings: Quantitative Analysis of this compound's Anti-Prion Activity

This compound, also referred to as compound 5 in the source literature, has been shown to substantially decrease the accumulation of PrPSc in chronically infected ScGT1 RML cells. The compound operates through a novel mechanism, targeting host factors rather than the prion protein directly, presenting a promising alternative therapeutic strategy.[1][2][3][4]

Quantitative data from these studies have been consolidated into the following tables for clarity and comparative analysis.

Table 1: Efficacy of this compound in ScGT1 Cell Lines

| Cell Line | Prion Strain | This compound Concentration | Average PrPSc Reduction | EC50 Value |

| ScGT1 | RML | 20 μM | ~60%[1][2] | 8.64 μM[3] |

| ScGT1 | 22L | Not specified | ~35%[1][2] | 19.3 μM[3] |

Experimental Protocols

The following section details the key experimental methodologies employed to ascertain the effects of this compound on prion-infected cell lines.

Cell Culture and Prion Infection

-

Cell Line: The GT1 hypothalamic neuronal cell line, specifically the ScGT1 subline chronically infected with the RML prion strain, was utilized.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.

-

De Novo Infection of GT1 Cells:

-

Confluent ScGT1 RML cells were harvested and sonicated to create a cell lysate.

-

This lysate was added to the culture medium of uninfected GT1 cells that were at 10-20% confluency.

-

The medium was replaced three days post-infection.

-

Beginning on the seventh day, the cells were split four times, and with each passage, a sample was collected to test for the presence of PrPSc.[1]

-

This compound Treatment

Infected ScGT1 RML cells were treated with this compound at a concentration of 20 μM. A vehicle control (typically DMSO) was run in parallel. The treatment duration for the acute effect assessment was three days.

PrPSc Detection and Quantification

-

Western Blotting: This was the primary method for detecting and quantifying the levels of proteinase K (PK)-resistant PrPSc.

-

Cell Lysis: Treated and control cells were lysed.

-

Proteinase K Digestion: Cell lysates were treated with PK to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc intact.

-

Protein Quantification: The total protein concentration in each sample was determined to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane was probed with a primary antibody specific for the prion protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization and Densitometry: The signal was detected using an enhanced chemiluminescence (ECL) system. The band intensities corresponding to PrPSc were quantified using densitometry software. β-actin was used as a loading control to normalize the PrPSc levels.[1][3]

-

Cell Viability Assay

-

MTT Assay: To ensure that the reduction in PrPSc was not due to cytotoxicity of the compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed mechanism of this compound in reducing prion load.

Caption: Workflow for assessing the anti-prion activity of this compound.

Concluding Remarks

This compound represents a significant advancement in the search for effective anti-prion therapeutics. Its unique mechanism of action, targeting the host factor SERPINA3n, circumvents the challenges associated with directly targeting the PrP protein.[1][2][3][4] The substantial reduction in PrPSc levels in the ScGT1 RML cell line, a well-established model for prion disease research, underscores the potential of this compound. While in vivo studies are hampered by its low bioavailability, the strategy of targeting host serpins opens a new and promising avenue for the development of therapies for these fatal neurodegenerative disorders.[1][2] Further research into analogues of this compound with improved pharmacokinetic properties is warranted.

References

Technical Whitepaper: Activity of ARN1468 in ScN2a-22L Cells

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the anti-prion activity of the small molecule ARN1468, with a specific focus on its effects in murine neuroblastoma cells (ScN2a) chronically infected with the 22L prion strain. It covers the quantitative efficacy, proposed mechanism of action, and detailed experimental methodologies.

Introduction to this compound

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathological, aggregate-prone isoform (PrPSc).[1][2] Most therapeutic strategies have historically focused on directly targeting PrPC or PrPSc.[1][3] A novel approach involves targeting cellular pathways that enhance the clearance of PrPSc without direct interaction with the prion protein itself.[1][3]

This compound (also referred to as compound 5) is a potent, orally active small molecule identified as an inhibitor of serpins, specifically targeting SERPINA3/SerpinA3n, which is found to be upregulated during prion disease.[1][3] By inhibiting these serpins, this compound is proposed to free proteases that can then degrade and reduce the accumulation of PrPSc, offering a novel therapeutic strategy.[1][4][5]

Quantitative Data Summary

The efficacy of this compound has been evaluated across multiple prion-infected cell lines. The data demonstrates a potent, strain-independent anti-prion effect. In ScN2a cells infected with the 22L prion strain, this compound showed the highest efficacy among the tested cell lines.[4][5]

| Cell Line | Prion Strain | Efficacy Metric | Value | Reference |

| ScN2a | 22L | EC50 | 6.27 µM | [4][5] |

| ScN2a | 22L | PrPSc Reduction (Acute) | ~85% | [1][6] |

| ScN2a | RML | EC50 | 11.2 µM | [4][5] |

| ScN2a | RML | PrPSc Reduction (Acute) | ~60% | [1][6] |

| ScGT1 | 22L | EC50 | 19.3 µM | [4][5] |

| ScGT1 | 22L | PrPSc Reduction (Acute) | ~35% | [1] |

| ScGT1 | RML | EC50 | 8.64 µM | [4][5] |

| ScGT1 | RML | PrPSc Reduction (Acute) | ~60% | [1] |

Proposed Mechanism of Action

The anti-prion activity of this compound is not directed at the prion protein but at a cellular pathway involved in protein degradation. Research indicates that SERPINA3/SerpinA3n, a type of serine protease inhibitor, is upregulated in prion-infected cells.[1][3] This upregulation is hypothesized to inhibit proteases that would otherwise contribute to the clearance of pathological PrPSc aggregates. This compound directly binds to and inhibits SerpinA3n, thereby restoring the activity of these proteases and enhancing the degradation of PrPSc.[1][3] This mechanism is supported by biophysical assays showing a direct, micromolar-range binding affinity between this compound and SerpinA3n.[1]

Caption: Proposed mechanism of this compound in prion-infected cells.

Experimental Protocols

The following methodologies are synthesized from the published research on this compound.[1][6]

Cell Culture and Prion Infection

-

Cell Line: Murine neuroblastoma cells (N2a) are cultured.

-

Infection: For generating chronically infected cells (ScN2a), the N2a cell line is exposed to brain homogenates from mice terminally ill with the 22L scrapie strain.

-

Maintenance: ScN2a-22L cells are maintained in standard culture medium and passaged regularly. The presence of PrPSc is confirmed periodically via Western blot.

Drug Treatment Protocols

-

Acute Treatment:

-

ScN2a-22L cells are seeded in culture plates and allowed to adhere.

-

The following day, the culture medium is replaced with fresh medium containing this compound at a specified concentration (e.g., 20 µM) or a vehicle control (e.g., DMSO).[1][6]

-

Cells are incubated with a single dose of the compound for 4 days before being harvested for analysis.[6]

-

-

Chronic Treatment:

-

ScN2a-22L cells are cultured in the continuous presence of this compound (e.g., 20 µM) or a vehicle control.

-

The compound is replenished with every passage, typically every 5-7 days.[1][6]

-

Cells are treated for multiple passages (e.g., up to four passages) to assess the sustained effect on PrPSc clearance.[1]

-

PrPSc Detection and Quantification

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer.

-

Proteinase K (PK) Digestion: To specifically detect PrPSc, cell lysates are treated with Proteinase K to digest PrPC, leaving the PK-resistant PrPSc core.

-

Western Blotting:

-

PK-treated lysates are run on SDS-PAGE gels and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the prion protein.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.

-

β-actin is typically used as a loading control to ensure equal protein loading between samples.[1]

-

-

Densitometric Analysis: The intensity of the PrPSc bands on the Western blot is quantified using imaging software. The PrPSc signal is normalized to the corresponding β-actin signal. The final values are expressed as a percentage of the vehicle-treated control.[1]

Experimental Workflow Visualization

The general workflow for evaluating the anti-prion activity of this compound in ScN2a-22L cells is depicted below.

Caption: Standard workflow for assessing this compound efficacy.

Conclusion

This compound represents a promising therapeutic candidate for prion diseases, operating through a novel mechanism of enhancing the cell's intrinsic PrPSc clearance machinery. Its significant efficacy in ScN2a-22L cells, reducing prion levels by approximately 85% with an EC50 of 6.27 µM, underscores its potential.[4][5][6] While challenges such as low bioavailability have hindered in vivo studies, the strategy of inhibiting serpins to combat prion accumulation is a significant advancement.[1][3] Further development of analogues with improved pharmacokinetic properties could pave the way for a new class of anti-prion therapeutics.[7]

References

- 1. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: Prion disease - Homo sapiens (human) [kegg.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Ace Therapeutics [acetherapeutics.com]

- 6. researchgate.net [researchgate.net]

- 7. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Prion Clearance: A Technical Guide to ARN1468 and Its Impact on Protease Activity

For Immediate Release

This technical guide provides an in-depth analysis of ARN1468, a novel small molecule designed to enhance the clearance of pathological prion proteins (PrPSc). Addressed to researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Introduction: A Novel Strategy for Prion Diseases

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc[1]. Traditional therapeutic approaches have largely focused on preventing the conversion of the normal cellular prion protein (PrPC) to its pathological isoform[1][2]. However, a new strategy targets the cellular machinery responsible for protein degradation to clear existing PrPSc aggregates.

Recent research has identified the upregulation of SERPINA3/SerpinA3n, a serine protease inhibitor, in prion-infected cells[1][3]. This upregulation is hypothesized to impair the cell's natural ability to degrade protein aggregates, including PrPSc. This compound (also referred to as compound 5) is a small molecule identified as an inhibitor of SERPINA3/SerpinA3n, and it has shown significant efficacy in reducing PrPSc load in cellular models of prion disease[1][2][3]. This guide explores the impact of this compound on protease activity as a promising therapeutic avenue for prion diseases.

Mechanism of Action: Liberating Proteases for Prion Clearance

The core hypothesis behind this compound's anti-prion activity is the inhibition of SERPINA3/SerpinA3n. These serpins bind to and inactivate certain proteases. In prion-infected cells, the elevated levels of SERPINA3/SerpinA3n are thought to sequester proteases that would otherwise be involved in the degradation of PrPSc. By inhibiting SERPINA3/SerpinA3n, this compound is believed to "set free" these proteases, thereby enhancing the cell's intrinsic ability to clear prion aggregates[3][4]. This indirect approach, which does not target the prion protein itself, may offer advantages in circumventing the issue of prion strain resistance[3].

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed mechanism of this compound in enhancing prion clearance.

Quantitative Data Summary

The efficacy of this compound has been quantified across different prion strains and cell lines. The following tables summarize the key findings from published research[1].

Table 1: PrPSc Reduction by this compound in Various Cell Models

| Cell Line | Prion Strain | This compound Concentration (µM) | Average PrPSc Reduction (%) |

| ScGT1 | RML | 20 | ~60% |

| ScGT1 | 22L | Not specified | ~35% |

| ScN2a | RML | Not specified | ~60% |

| ScN2a | 22L | Not specified | ~85% |

Table 2: EC50 and LD50 Values for this compound

| Cell Line | Prion Strain | EC50 (µM) | LD50 (µM) |

| ScGT1 | RML | 8.64 | 34 - 55 |

| ScGT1 | 22L | 19.3 | 34 - 55 |

| ScN2a | RML | 11.2 | 34 - 55 |

| ScN2a | 22L | 6.27 | 34 - 55 |

EC50: Half-maximal effective concentration for PrPSc clearance. LD50: Half-maximal lethal dose.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Culture and Prion Infection

Murine neuroblastoma (N2a) and hypothalamic (GT1) cell lines are commonly used models for studying prion diseases in vitro[1].

-

Cell Maintenance: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% glutamine.

-

Prion Infection: Cells are exposed to brain homogenates from mice infected with different prion strains (e.g., RML, 22L) for several days. Chronically infected cell lines are established and maintained.

Anti-Prion Compound Treatment

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Treatment: Chronically infected cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period, typically 3 to 6 days.

PrPSc Detection by Western Blot

This protocol is used to quantify the amount of proteinase K (PK)-resistant PrPSc.

-

Cell Lysis: Treated cells are harvested and lysed in a buffer containing detergents.

-

Proteinase K Digestion: An aliquot of the cell lysate is incubated with PK to digest PrPC and other proteins, leaving the PK-resistant PrPSc core.

-

Protein Denaturation: The digested samples are boiled in loading buffer.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for the prion protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Detection: The signal is visualized using a chemiluminescent substrate and captured on an imaging system. Densitometric analysis is performed to quantify the PrPSc levels, often normalized to a loading control like β-actin[1].

The following diagram outlines the Western blot workflow:

Caption: Workflow for the detection and quantification of PrPSc.

Cell Viability Assay (MTT Assay)

The MTT assay is used to assess the cytotoxicity of this compound.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for an extended period (e.g., 6 days).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

This assay is used to determine if this compound directly interferes with the PrPC to PrPSc conversion process.

-

Reaction Mixture: A reaction mixture is prepared containing a recombinant PrP substrate, a Thioflavin T (ThT) fluorescent dye, and a PrPSc seed.

-

Compound Addition: this compound is added to the reaction mixture.

-

Cyclic Amplification: The reaction is subjected to cycles of shaking and incubation in a plate reader.

-

Fluorescence Monitoring: The ThT fluorescence is measured in real-time. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Analysis: The lag phase and the maximum fluorescence intensity are analyzed to determine if the compound inhibits or enhances the conversion process. Studies have shown that this compound does not halt the conversion, suggesting its mechanism is not direct inhibition of PrP aggregation[1].

Conclusion and Future Directions

This compound represents a promising new approach to treating prion diseases by targeting the cellular protein degradation machinery rather than the prion protein itself. By inhibiting SERPINA3/SerpinA3n, this compound enhances the clearance of PrPSc in various cellular models. While the in vitro results are encouraging, the low bioavailability of this compound currently limits its in vivo application[1][2][3]. Future research will likely focus on medicinal chemistry modifications to improve its pharmacokinetic properties, paving the way for preclinical studies in animal models of prion disease. Further investigation is also needed to identify the specific proteases that are liberated by this compound and are responsible for prion clearance. This novel strategy may also have therapeutic potential for other neurodegenerative diseases characterized by protein aggregation where SERPINA3 is upregulated[4].

References

Unlocking a Novel Therapeutic Avenue for Creutzfeldt-Jakob Disease: A Technical Guide to the Potential of ARN1468

For Immediate Release

TRIESTE, Italy – November 7, 2025 – This technical guide details the preclinical data and therapeutic rationale for ARN1468, a novel small molecule inhibitor of SERPINA3, as a potential therapeutic agent for Creutzfeldt-Jakob Disease (CJD) and other prion diseases. This document is intended for researchers, scientists, and drug development professionals actively seeking innovative approaches to combat these fatal neurodegenerative disorders.

Executive Summary

Creutzfeldt-Jakob Disease is a rapidly progressive and invariably fatal neurodegenerative disorder with no effective treatment. The pathological hallmark of CJD is the accumulation of the misfolded prion protein (PrPSc) in the central nervous system. Current therapeutic strategies have largely focused on directly targeting the prion protein. This guide introduces a novel, non-PrP-targeted strategy centered on enhancing the cellular clearance of PrPSc.

This compound (also known as compound 5) is a small molecule inhibitor of Serpin Family A Member 3 (SERPINA3), a serine protease inhibitor found to be upregulated in prion diseases.[1][2] The therapeutic hypothesis posits that by inhibiting SERPINA3, endogenous proteases responsible for the degradation of protein aggregates are liberated, leading to a reduction in PrPSc load.[1][2] This document summarizes the in vitro efficacy of this compound, its mechanism of action, and the experimental protocols utilized in its initial characterization.

Quantitative Data Presentation

The anti-prion activity of this compound was evaluated in several prion-infected neuronal cell lines. The half-maximal effective concentration (EC50) for the reduction of PrPSc was determined after a 3-day treatment period.[3]

| Cell Line | Prion Strain | EC50 (µM) |

| ScGT1 | RML | 8.64 |

| ScGT1 | 22L | 19.3 |

| ScN2a | RML | 11.2 |

| ScN2a | 22L | 6.27 |

| Table 1: In Vitro Efficacy of this compound in Reducing PrPSc Levels[3] |

Chronic treatment of these cell lines with 20 µM of this compound for up to one month also demonstrated a sustained reduction in PrPSc levels.[3]

Mechanism of Action: A Novel Approach to Prion Clearance

The therapeutic strategy for this compound is predicated on modulating the cellular environment to favor the degradation of pathological prion proteins.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of SERPINA3, which in turn enhances the proteolytic clearance of PrPSc.

References

Methodological & Application

Application Notes and Protocols for ARN1468 in Cell Culture

These application notes provide a detailed experimental protocol for the use of ARN1468, a potent, orally active serpin inhibitor, in cell culture models of prion disease. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for neurodegenerative disorders.

Introduction

This compound is a small molecule inhibitor of serpins, specifically targeting SERPINA3.[1][2][3] In the context of prion diseases, the upregulation of SERPINA3 is hypothesized to inhibit proteases responsible for the clearance of pathological prion protein (PrPSc) aggregates.[4][5] By inhibiting SERPINA3, this compound is proposed to restore the activity of these proteases, leading to enhanced degradation of PrPSc and a reduction in prion load.[1][4] This document outlines the protocols for evaluating the anti-prion efficacy and cytotoxicity of this compound in chronically infected neuronal cell lines.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the effective concentrations (EC50) of this compound in various prion-infected cell lines. The EC50 value represents the concentration of the compound that reduces the accumulation of PrPSc by 50%.

| Cell Line | Prion Strain | EC50 (µM) | Reference |

| ScGT1 | RML | 8.64 | [1][3] |

| ScGT1 | 22L | 19.3 | [1] |

| ScN2a | RML | 11.2 | [1] |

| ScN2a | 22L | 6.27 | [1] |

This compound Compound Specifications

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₇F₃N₄O₂ | [6] |

| Molecular Weight | 354.33 g/mol | [6] |

| Target | SERPINA3, PAI-1 | [2][6] |

| Solubility in DMSO | 5.56 mg/mL (15.69 mM) | [6] |

| Storage (Powder) | -20°C for 3 years | [6] |

| Storage (in Solvent) | -80°C for 6 months | [6] |

Experimental Protocols

General Cell Culture and Maintenance of Prion-Infected Cell Lines

This protocol provides general guidelines for the culture of ScGT1 (scrapie-infected GT1) and ScN2a (scrapie-infected Neuro-2a) cells.

Materials:

-

ScGT1 or ScN2a cell lines

-

Complete Growth Medium:

-

For ScGT1: Opti-MEM (Gibco) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For ScN2a: MEM (Gibco) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% GlutaMAX.[7]

-

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T75)

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Culture cells in T75 flasks with the appropriate complete growth medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the medium and wash the cells once with DPBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 8-9 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:5.

-

Change the medium every 2-3 days.

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.354 mg of this compound in 1 mL of DMSO.

-

Gentle warming and sonication may be required to fully dissolve the compound.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

In Vitro Anti-Prion Activity Assay

This protocol describes the treatment of prion-infected cells with this compound to assess its effect on PrPSc levels.

Materials:

-

ScGT1 or ScN2a cells

-

Complete Growth Medium

-

This compound stock solution

-

6-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteinase K

-

Reagents and equipment for Western blotting

Procedure:

-

Seed the prion-infected cells in 6-well plates at a density that allows for several days of treatment without reaching confluency (e.g., 1 x 10⁵ cells/well).

-

Allow the cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM for initial screening) or vehicle control (DMSO at the same final concentration).[4]

-

Incubate the cells for a specified period. For chronic treatment, cells can be passaged and re-treated with the compound for up to four passages (approximately one month).[4]

-

After treatment, wash the cells with ice-cold DPBS and lyse them using a suitable lysis buffer.

-

To specifically detect PrPSc, treat the cell lysates with Proteinase K to digest PrPC.

-

Analyze the levels of remaining PrPSc by Western blotting using a prion protein-specific antibody.

-

Use a loading control, such as β-actin, to normalize the PrPSc signal.[4]

-

Quantify the band intensities using densitometry to determine the percentage reduction in PrPSc levels compared to the vehicle-treated control.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potential toxic effects of this compound on the cell lines.

Materials:

-

ScGT1 or ScN2a cells

-

Complete Growth Medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

-

Allow the cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for the same duration as the anti-prion activity assay.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway of this compound in Prion Clearance

Caption: Proposed mechanism of this compound-mediated prion clearance.

Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing this compound's anti-prion activity and cytotoxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | SERPINA3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serpin Signatures in Prion and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. elabscience.com [elabscience.com]

Application Notes and Protocols for ARN1468 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN1468 is a potent, orally active small molecule inhibitor of serpins (serine protease inhibitors). It has demonstrated significant anti-prion activity in various in vitro models by targeting SERPINA3 (alpha-1-antichymotrypsin).[1] This document provides detailed application notes and protocols for the optimal use of this compound in in vitro studies, focusing on determining its effective concentration and assessing its anti-prion efficacy.

Mechanism of Action

In prion diseases, the normal cellular prion protein (PrPC) misfolds into the pathogenic isoform (PrPSc), which accumulates and causes neurodegeneration.[1] The clearance of PrPSc is thought to be mediated, in part, by cellular proteases. SERPINA3 is a serpin that is upregulated in the brains of individuals with Creutzfeldt-Jakob disease and in mouse models of prion disease.[1][2][3] It is hypothesized that SERPINA3 inhibits the proteases responsible for clearing PrPSc, thereby promoting prion accumulation and disease progression.[1][4]

This compound acts by inhibiting the activity of serpins like SERPINA3.[1] This inhibition is believed to "free up" the proteases that can then degrade PrPSc, leading to a reduction in prion accumulation.[1] This mechanism of action makes this compound a promising therapeutic candidate for prion diseases.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several scrapie-infected neuronal cell lines. The half-maximal effective concentration (EC50) values for the reduction of PrPSc are summarized in the table below. These values serve as a crucial starting point for designing in vitro experiments.

| Cell Line | Prion Strain | EC50 (µM) |

| ScGT1 | RML | 8.64 |

| ScGT1 | 22L | 19.3 |

| ScN2a | RML | 11.2 |

| ScN2a | 22L | 6.27 |

Table 1: EC50 values of this compound in different prion-infected cell lines.

Experimental Protocols

General Considerations for In Vitro Studies

When designing in vitro experiments with this compound, it is crucial to select a concentration range that is pharmacologically relevant. A common starting point is to test concentrations around the EC50 values reported for the cell line of interest. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup. Treatment duration is another critical parameter and can range from a few days for acute effects to several passages for chronic effects.[5][6][7]

Protocol 1: Determination of this compound Dose-Response in ScN2a Cells

This protocol outlines the steps to determine the dose-dependent effect of this compound on PrPSc levels in scrapie-infected N2a (ScN2a) cells.

Materials:

-

ScN2a cells (infected with RML or 22L prion strain)

-

Complete medium: MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Lysis buffer (0.5% Nonidet P-40, 0.5% deoxycholate, 10 mM Tris-HCl, pH 8, 100 mM NaCl)

-

Proteinase K (PK)

-

Protease inhibitor cocktail

-

Reagents for SDS-PAGE and Western blotting

-

Anti-prion antibody (e.g., D18)

Procedure:

-

Cell Plating: Seed ScN2a cells in 6-well plates at a density that allows them to reach 80-90% confluency at the end of the treatment period. A typical starting point is a 1:5 split from a confluent flask.[5][6]

-

Compound Treatment: The day after plating, treat the cells with a serial dilution of this compound. A suggested concentration range based on the known EC50 values is 0.1 µM to 30 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the cells for 3 days.

-

Cell Passage and Re-treatment: After 3 days, split the cells 1:5 into new 6-well plates and continue the treatment with fresh medium containing the respective concentrations of this compound for an additional 4 days.[5]

-

Cell Lysis: After a total of 7 days of treatment, wash the cells with PBS and lyse them in 300 µL of lysis buffer.[5]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay or a similar method.

-

Proteinase K Digestion: Adjust the protein concentration of each sample to be equal. Digest a portion of the lysate (e.g., 250 µL) with 40 µg/mL of PK at 37°C for 1 hour to specifically degrade PrPC.[5]

-

Stopping Digestion and Protein Precipitation: Stop the PK digestion by adding a protease inhibitor cocktail. Centrifuge the samples at high speed (e.g., 180,000 x g) for 1 hour at 4°C to pellet the PK-resistant PrPSc.[5]

-

Western Blotting: Resuspend the pellets in Laemmli loading buffer, boil, and run on an SDS-PAGE gel. Transfer the proteins to a membrane and probe for PrPSc using an appropriate anti-prion antibody.

-

Data Analysis: Quantify the PrPSc bands and normalize them to the vehicle control. Plot the normalized PrPSc levels against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Chronic Treatment and Prion Clearance Assay

This protocol is designed to assess the ability of this compound to clear prions from a cell culture over a longer treatment period.

Materials:

-

Same as Protocol 1.

Procedure:

-

Initiate Treatment: Start with a confluent plate of ScN2a or ScGT1 cells. Treat the cells with an effective concentration of this compound (e.g., 2-3 times the EC50) or a vehicle control.[6]

-

Serial Passaging: Every 3-4 days, when the cells reach confluency, split them at a 1:5 or 1:10 ratio into new plates with fresh medium containing this compound or vehicle.[5][6]

-

Sample Collection: At each passage, collect a sample of cells for PrPSc analysis as described in Protocol 1 (steps 5-9).

-

Duration: Continue the chronic treatment for several passages (e.g., 4-6 passages) to assess the progressive reduction of PrPSc.[6]

-

Curing Assessment (Optional): To determine if the prion infection has been "cured," after a prolonged treatment period, culture the cells for several additional passages in the absence of this compound and then test for the re-emergence of PrPSc.[5]

Safety Precautions

Standard laboratory safety procedures should be followed when handling cell cultures and chemical compounds. When working with prion-infected materials, appropriate biosafety level 2 (BSL-2) or higher containment and handling practices must be strictly adhered to in accordance with institutional and national guidelines. All waste generated from prion-infected cultures must be decontaminated appropriately.

References

- 1. iris.sissa.it [iris.sissa.it]

- 2. Exploring the impact of SerpinA3n deficiency on prion strains propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SERPINA3/SerpinA3n: a novel promising therapeutic target in prion diseases [iris.sissa.it]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Anti-prion Compounds using a Novel Cellular Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Serpin Signatures in Prion and Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PrPSc Detection Following ARN1468 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of the disease-associated prion protein (PrPSc) using Western blotting after treatment with ARN1468. This compound has been identified as a small molecule that reduces PrPSc levels in prion-infected cells.[1][2][3][4] The protocol is intended for researchers in the fields of neurodegenerative disease, prion biology, and drug discovery.

Introduction

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc.[3][4] A key diagnostic feature of PrPSc is its partial resistance to proteinase K (PK) digestion, which is exploited in Western blotting to differentiate it from the normal cellular prion protein (PrPC).[5][6] this compound is a novel compound that has been shown to effectively reduce PrPSc levels in various prion-infected cell lines.[1][7][8] It acts by inhibiting serpins like SERPINA3/SerpinA3n, which are upregulated during prion disease, thereby enhancing prion clearance.[1][2][3][4] This document outlines the methodology to assess the efficacy of this compound in reducing PrPSc levels.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reducing PrPSc levels across different cell lines and prion strains, as well as its cytotoxic profile.

Table 1: Efficacy of this compound in Reducing PrPSc Levels in Various Cell Lines

| Cell Line | Prion Strain | This compound Concentration | Average PrPSc Reduction (%) |

| ScGT1 | RML | 20 µM | ~60%[1] |

| ScGT1 | 22L | 20 µM | ~35%[1][4] |

| ScN2a | RML | 20 µM | ~60%[1] |

| ScN2a | 22L | 20 µM | ~85%[1] |

Table 2: Dose-Response of this compound on PrPSc Clearance

| Cell Line | Prion Strain | EC50 (µM) |

| ScGT1 | RML | 8.64[1][7][8] |

| ScGT1 | 22L | 19.3[1][7][8] |